4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine
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Overview
Description
4,5-Dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine and a pyrazole moiety. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects .
Mode of Action
Based on the structural similarity to other pyrazole derivatives, it can be inferred that the compound may interact with its targets through a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions . The presence of the pyrazole ring and the piperidine moiety could potentially enhance the compound’s ability to bind to its targets .
Biochemical Pathways
For instance, imidazole derivatives have been shown to affect pathways related to inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
The presence of the pyrazole and piperidine moieties could potentially enhance the compound’s solubility and permeability, thereby influencing its bioavailability .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may exert a variety of biological effects, depending on its targets and the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the construction of the pyrimidine core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4,5-Dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and piperidine derivatives, such as:
- 6-(4-Phenylpiperidin-1-yl)pyrimidine
- 4,5-Dimethyl-2-(1H-pyrazol-3-yl)pyrimidine
Uniqueness
What sets 4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine apart is its unique combination of functional groups, which may confer distinct pharmacological properties and reactivity profiles compared to other similar compounds .
Properties
IUPAC Name |
4,5-dimethyl-6-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-11-12(2)16-10-17-15(11)20-8-4-13(5-9-20)14-6-7-19(3)18-14/h6-7,10,13H,4-5,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAIGEHXNFQXCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)C3=NN(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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